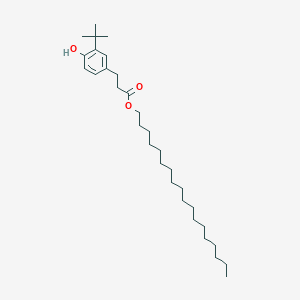

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate

描述

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is a phenolic antioxidant commonly used as a polymer stabilizer. This compound is known for its ability to prevent the oxidative degradation of polymers, making it a valuable additive in the plastics industry . It is also referred to as a hindered phenolic antioxidant due to its structure, which provides steric hindrance and enhances its stability and effectiveness .

作用机制

Target of Action

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is a hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylenes and polypropylene . It acts as a stabilizer, preventing the degradation of these polymers .

Mode of Action

The compound interacts with its targets by inhibiting the oxidation process . It is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT), making it more suitable for stabilizing plastics .

Biochemical Pathways

This compound affects the oxidation pathway in polymers . By inhibiting oxidation, it prevents the formation of free radicals and other reactive species that can cause damage to the polymer structure . This results in an extension of the polymer’s lifespan and preservation of its properties .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to this compound in terms of its behavior in a polymer system. The compound exhibits a high potential for adsorption and negligible volatilization This contributes to its effectiveness as a stabilizer .

Result of Action

The result of this compound’s action is the stabilization of the polymer, preventing its degradation over time . This leads to the preservation of the polymer’s physical and chemical properties, extending its useful life .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . It is effective even at high temperatures experienced during plastic extrusion and moulding . Furthermore, it has been shown to have a high chemical stability , suggesting it maintains its effectiveness in various environmental conditions.

生化分析

Biochemical Properties

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate interacts with various biomolecules in biochemical reactions . It is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer by butylphenol functionalities .

Cellular Effects

It has been reported to have significant antagonistic activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolate .

Molecular Mechanism

It is known to exert its effects at the molecular level through its antioxidant properties .

Temporal Effects in Laboratory Settings

This compound has been shown to have a high chemical stability . It is not driven out by the high temperatures experienced during plastic extrusion and moulding .

Metabolic Pathways

It is known to be involved in the stabilization of polymers .

Transport and Distribution

This compound exhibits a high potential for adsorption and negligible volatilization . It is likely to be transported and distributed within cells and tissues .

准备方法

The synthesis of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

化学反应分析

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol.

Reduction: Reduction reactions can convert the oxidized products back to the original compound.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学研究应用

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of scientific research applications:

相似化合物的比较

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is compared with other phenolic antioxidants such as butylhydroxytoluene (BHT) and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Unlike BHT, this compound has a stearyl tail, which reduces its volatility and enhances its compatibility with plastics . Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) offers higher performance but at a higher cost .

Similar Compounds

- Butylhydroxytoluene (BHT)

- Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

- Irganox 1076 (BASF)

- Anox PP18 (SI Group)

属性

IUPAC Name |

octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(33)24-22-27-21-23-29(32)28(26-27)31(2,3)4/h21,23,26,32H,5-20,22,24-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBPLFFEZVVMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C=C1)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016662 | |

| Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110729-26-5 | |

| Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)

![N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)

![1-(2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2726380.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)

![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B2726386.png)

![4,11,13-trimethyl-N-(2-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2726387.png)